1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic hybrid featuring a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring and a 1H-1,2,3-triazole-4-carboxamide side chain. Its structural complexity arises from the integration of three distinct heterocyclic systems:
- 1,2,4-Triazolo[4,3-a]pyridine: A bicyclic system known for its π-electron-deficient character, enhancing binding affinity in medicinal chemistry applications.
- 3-Methyl-1,2,4-oxadiazole: A bioisostere for ester or amide groups, improving metabolic stability.
- 1-Methyl-1H-1,2,3-triazole-4-carboxamide: A polar moiety that enhances solubility and facilitates hydrogen bonding.
Properties
IUPAC Name |
1-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9O2/c1-8-16-14(25-20-8)9-3-4-23-11(5-9)18-19-12(23)6-15-13(24)10-7-22(2)21-17-10/h3-5,7H,6H2,1-2H3,(H,15,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOOISAGVBRPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CN(N=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, contributing to their therapeutic potential.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly influence its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been found to induce a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action of a compound.
Biological Activity
The compound 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a hybrid molecule that combines structural features from several bioactive scaffolds. This article explores its biological activities based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.33 g/mol. The compound features multiple heterocycles including oxadiazole , triazole , and pyridine , contributing to its potential biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles , similar to those in this compound, exhibit significant anticancer potential. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . The specific mechanism of action for this compound may involve the inhibition of telomerase activity and modulation of apoptotic pathways.
Antimicrobial Activity
The oxadiazole moiety is known for its antimicrobial properties. In vitro studies have demonstrated that compounds containing oxadiazole structures possess activity against various bacterial strains and fungi . The presence of the triazole and pyridine rings may enhance this activity through synergistic effects.
Antioxidant Properties
Compounds with similar structures have shown antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . This suggests potential applications in preventing oxidative stress-related diseases.
Case Studies
- Anticancer Studies : A study evaluating several oxadiazole derivatives reported that compounds similar to the target molecule inhibited cancer cell lines with IC50 values in the micromolar range. The mechanisms involved included apoptosis induction and cell cycle arrest .
- Antimicrobial Testing : A series of oxadiazole derivatives were tested against common pathogens. The results indicated that modifications on the oxadiazole ring significantly influenced antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus .
Research Findings
Recent reviews highlight the broad spectrum of biological activities exhibited by 1,3,4-oxadiazoles including:
- Antitumor : Targeting multiple pathways involved in tumor growth.
- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory : Demonstrated through inhibition of pro-inflammatory cytokines.
These findings suggest that the compound's diverse structural components may contribute to its multifaceted biological activities.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. Research has shown that compounds with similar triazole and oxadiazole frameworks demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis . For instance, a series of substituted compounds were synthesized and evaluated for their anti-tubercular activity with promising results .
Anticancer Properties
The compound's structural motifs are conducive to anticancer activity. Triazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Studies have documented the synthesis of triazole-based compounds that exhibit cytotoxic effects against different cancer cell lines .
Anti-inflammatory Effects
Compounds featuring the triazole and oxadiazole moieties have been explored for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of 1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves several multi-step reactions that require optimization for yield and purity. The mechanism of action is believed to involve interaction with specific biological targets within cells; however, detailed studies are needed to elucidate these pathways completely .
Stability Studies
Stability studies indicate that the compound's efficacy may vary based on environmental conditions such as pH and temperature. Understanding these factors is crucial for developing formulations that maintain bioactivity over time.
Case Study 1: Anti-tubercular Activity
In a study evaluating new anti-tubercular agents derived from triazoles and oxadiazoles, several compounds were identified with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. These findings suggest that structural modifications can enhance potency while maintaining low toxicity to human cells .
Case Study 2: Anticancer Activity
A series of triazolo[4,3-a]pyridine derivatives were synthesized and tested for anticancer properties. Among them, specific compounds demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 μM. These results highlight the potential for further development into therapeutic agents targeting cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Heterocyclic Diversity : The target compound’s triazolo-pyridine-oxadiazole system distinguishes it from simpler pyrazole-carboxamides (e.g., 3a–3d ) and triazole-pyrazole hybrids (e.g., 21id ). This diversity likely enhances its electronic profile and binding specificity.
Substituent Effects: Chloro and fluoro substituents in 3a–3d increase molecular weight and polarity, correlating with higher melting points (e.g., 3d: 181–183°C vs. 3a: 133–135°C). The target compound’s methyloxadiazole group may improve lipophilicity compared to cyano or nitro groups in analogs .
Synthetic Efficiency : Yields for pyrazole-carboxamides range from 62–71% , suggesting room for optimization in the target compound’s synthesis.
Table 2: Electronic and Functional Comparison
Q & A
Q. What in vitro models are appropriate for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects.
- Cellular assays : Measure phospho-target levels via Western blot in HEK293 or HeLa cells .
- Mutagenesis : Introduce point mutations (e.g., gatekeeper residues) to confirm binding specificity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a specific enzyme?
- Methodological Answer :
- Synthesize analogs with systematic modifications (e.g., oxadiazole → thiadiazole, methyl → trifluoromethyl).
- Test in dose-response assays (e.g., 10-point dilution series) to calculate ΔpIC50 values.
- Perform molecular dynamics simulations to correlate activity with binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
